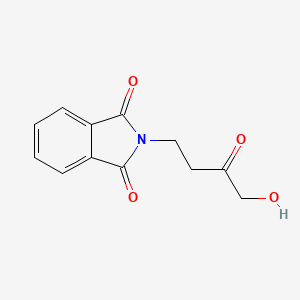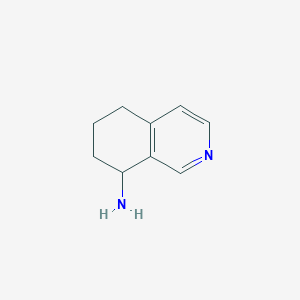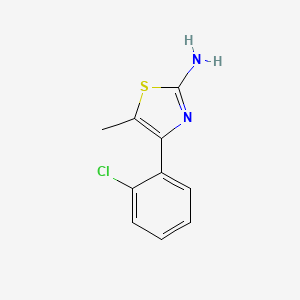![molecular formula C16H13ClN2OS B1387659 N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-chlorpropanamid CAS No. 885268-51-9](/img/structure/B1387659.png)
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-chlorpropanamid
Übersicht
Beschreibung
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and evaluated for various biological activities, including anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
Benzothiazol-Derivate wurden ausgiebig auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Die betreffende Verbindung kann als potenter Inhibitor gegen Mycobacterium tuberculosis dienen. Jüngste synthetische Entwicklungen haben gezeigt, dass neue Benzothiazol-Derivate eine bessere Inhibitionspotenz im Vergleich zu Standard-Referenzmedikamenten aufweisen. Diese Verbindungen werden über verschiedene Wege synthetisiert, darunter Diazo-Kupplung und Knoevenagel-Kondensation, die auch auf „N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-chlorpropanamid“ anwendbar sein könnten .
Anti-mikrobielle Eigenschaften
Das strukturelle Motiv des Benzothiazols ist bekannt dafür, antimikrobielle Eigenschaften zu verleihen. Daher könnten Derivate des Benzothiazols, einschließlich „this compound“, synthetisiert und auf ihre antibakterielle und antimykotische Aktivität untersucht werden. Diese Aktivitäten sind entscheidend bei der Entwicklung neuer Pharmazeutika zur Bekämpfung von arzneimittelresistenten Bakterien- und Pilzstämmen .
Antikrebs-Potenzial
Benzothiazol-Derivate wurden als potenzielle Antikrebsmittel identifiziert. Die Verbindung „this compound“ könnte auf ihre Wirksamkeit gegen verschiedene menschliche Krebszelllinien untersucht werden. Der Fokus würde auf seiner Rolle als Topoisomerase-Inhibitor liegen, einem validierten Ziel in der Krebstherapie .
Antiretrovirale Aktivität
Thiazol-Derivate haben sich als vielversprechend als antiretrovirale Mittel erwiesen. Die betreffende Verbindung kann auf ihr Potenzial zur Hemmung der Replikation von HIV untersucht werden, was zur Entwicklung neuer Therapien für AIDS beitragen würde .
Entzündungshemmende und analgetische Wirkungen
Der Benzothiazol-Kern ist ein gemeinsames Merkmal in vielen entzündungshemmenden Medikamenten. “this compound” könnte auf seine entzündungshemmenden und analgetischen Eigenschaften untersucht werden, was bei der Behandlung chronischer Entzündungskrankheiten von Vorteil wäre .
Neuroprotektive Anwendungen
Verbindungen, die Benzothiazol enthalten, wurden mit neuroprotektiven Wirkungen in Verbindung gebracht. Die Forschung zu „this compound” könnte seine potenziellen Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson erforschen .
Wirkmechanismus
Target of Action
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . In the case of inflammation, it inhibits COX enzymes, which are responsible for the production of prostaglandins that promote inflammation, pain, and fever .
Biochemical Pathways
The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in M. tuberculosis, leading to the bacterium’s death . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s action results in the death of M. tuberculosis due to the disruption of its cell wall biosynthesis . In terms of anti-inflammatory activity, it reduces inflammation by inhibiting the production of prostaglandins .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of benzothiazole derivatives include the development of new synthetic pathways and the exploration of their various biological activities. The inhibitory concentrations of the newly synthesized molecules are compared with the standard reference drugs to find better inhibition potency .
Biochemische Analyse
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it exhibits inhibitory effects, thereby reducing inflammation . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, influencing cellular responses to external stimuli . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.
Cellular Effects
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to changes in gene expression and inhibition of cell proliferation . Furthermore, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, its binding to cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
The effects of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide in animal models vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects varies depending on the animal model and the route of administration, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within cells . The metabolic pathways of this compound are complex and may vary depending on the specific biological context.
Transport and Distribution
The transport and distribution of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
The subcellular localization of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-9-8-15(20)18-12-5-3-4-11(10-12)16-19-13-6-1-2-7-14(13)21-16/h1-7,10H,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAJIVAMCWJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)


![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)


![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)
![4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1387595.png)

